molecular formula C14H14N2O4 B13504466 rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13504466
M. Wt: 274.27 g/mol
InChI Key: KXGBLGQACSLGDU-VYUIOLGVSA-N
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Description

rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves multiple steps. The synthetic route typically starts with the formation of the quinoline core, followed by the introduction of the nitro and methyl groups. Common reagents used in these reactions include nitrobenzene, methyl iodide, and various catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form various quinoline derivatives.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of mitochondrial respiratory chain complexes, leading to decreased mitochondrial membrane potential and reduced cellular energy production .

Comparison with Similar Compounds

Similar compounds to rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid include:

  • rac-(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
  • rac-(3aR,4S,9bS)-8-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

These compounds share a similar quinoline core structure but differ in the functional groups attached to the core. The unique combination of functional groups in this compound gives it distinct chemical and biological properties .

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

(3aS,4R,9bR)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C14H14N2O4/c1-7-11(16(19)20)6-5-10-8-3-2-4-9(8)13(14(17)18)15-12(7)10/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,17,18)/t8-,9+,13-/m1/s1

InChI Key

KXGBLGQACSLGDU-VYUIOLGVSA-N

Isomeric SMILES

CC1=C(C=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C(=O)O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC2=C1NC(C3C2C=CC3)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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